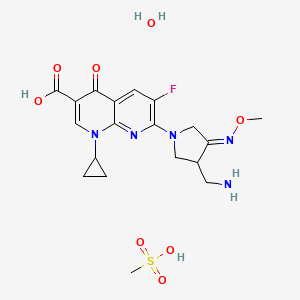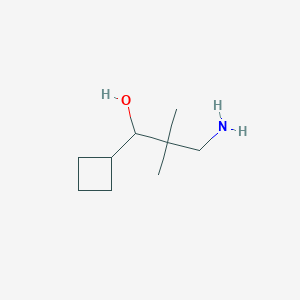
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL: is an organic compound with the molecular formula C9H19NO It is a cyclobutyl derivative with an amino group and a hydroxyl group attached to a dimethylpropan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of cyclic carbamates and other complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may act by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing biochemical pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
3-Amino-2,2-dimethylpropan-1-OL: A structurally similar compound with a different cycloalkyl group.
Cyclobutylamines: Compounds with a cyclobutyl group and an amino group.
Uniqueness:
Structural Features: The presence of both a cyclobutyl group and a dimethylpropan backbone makes 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL unique.
Reactivity: Its unique structure influences its reactivity and interaction with other molecules, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,6-10)8(11)7-4-3-5-7/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
IUEIUGLPTBDOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
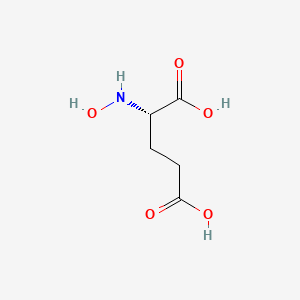
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
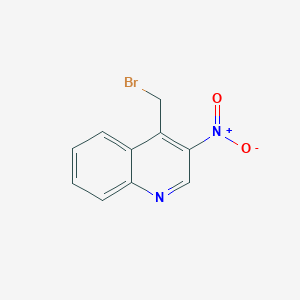

![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
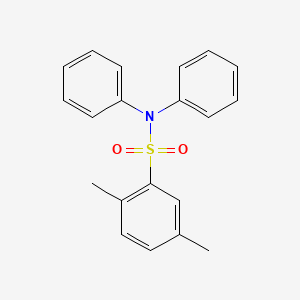
phosphanium chloride](/img/structure/B13148488.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
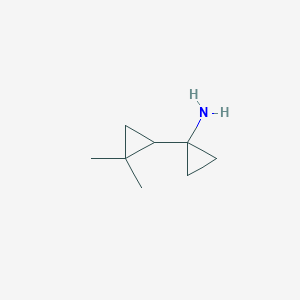

![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
